![molecular formula C10H12BrN B183676 N-(4-bromobenzyl)cyclopropanamine CAS No. 70894-73-4](/img/structure/B183676.png)
N-(4-bromobenzyl)cyclopropanamine
Overview
Description
N-(4-Bromobenzyl)cyclopropanamine is an organic compound with the molecular formula C₁₀H₁₂BrN. It is a cyclopropane derivative with a bromobenzyl group attached to the nitrogen atom. This compound is of significant interest in organic synthesis and pharmaceutical research due to its unique structural features and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of N-(4-bromobenzyl)cyclopropanamine typically involves the following steps:
Benzylamine Reaction: Benzylamine is reacted with carbon tetrachloride to obtain benzyl tert-butylamine.
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis generally follows similar steps as laboratory preparation, with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
Types of Reactions: N-(4-Bromobenzyl)cyclopropanamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Amination Reactions: The amine group can participate in amination reactions.
Condensation Reactions: The compound can undergo condensation reactions with aldehydes and ketones.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium iodide in acetone.
Amination Reactions: Reagents such as ammonia or primary amines are used.
Condensation Reactions: Typically involve reagents like formaldehyde or acetone under acidic or basic conditions.
Major Products:
Substitution Reactions: Products include substituted benzylamines.
Amination Reactions: Products include secondary and tertiary amines.
Condensation Reactions: Products include imines and enamines.
Scientific Research Applications
Chemical Synthesis
N-(4-bromobenzyl)cyclopropanamine serves as a versatile intermediate in organic synthesis. Its unique structure allows for various chemical transformations, making it valuable in the development of new compounds.
Key Reactions:
- C-C Bond Activation: The compound can undergo carbonylative cyclization to form larger heterocycles, which are useful in synthesizing complex molecules .
- Reagent for Organic Reactions: It is employed as a reagent in multiple organic reactions due to its reactivity stemming from the cyclopropane moiety.
Biological Applications
The biological activities of this compound have been investigated, revealing potential therapeutic properties.
Therapeutic Potential:
- Anticancer Activity: Research indicates that derivatives of this compound can inhibit key pathways involved in cancer progression, particularly through the modulation of β-catenin signaling . This pathway is crucial in various cancers, making the compound a candidate for further drug development.
- Enzyme Inhibition: The compound has shown promise as an inhibitor of enzymes such as acetylcholinesterase and urease. This suggests potential applications in treating Alzheimer's disease and urinary tract infections .
Pharmaceutical Development
This compound is being explored for its potential as a lead compound in drug development.
Case Studies:
- In studies aimed at developing small-molecule inhibitors for β-catenin signaling, this compound was used to synthesize various derivatives that effectively disrupted protein-protein interactions critical for cancer cell invasiveness .
- Another study highlighted its role in synthesizing benzazepines through carbonylative ring expansion, which are relevant for pharmaceutical applications due to their biological activity .
Industrial Applications
Beyond its pharmaceutical relevance, this compound is utilized in the synthesis of agrochemicals and other industrially relevant compounds. Its ability to participate in diverse chemical reactions makes it a useful building block in industrial chemistry.
Data Table: Comparative Analysis of Similar Compounds
Compound Name | Structural Features | Unique Aspects |
---|---|---|
1-(2-bromophenyl)cyclopropan-1-amine | Bromine on a different position | Potentially different biological activity |
3-(4-Bromophenyl)propan-1-amine | Bromine substitution on propanamine | Different chain length affecting reactivity |
N-[1-(3-chlorophenyl)propyl]cyclopropanamine | Chlorine instead of bromine | May exhibit distinct pharmacological properties |
Mechanism of Action
The mechanism of action of N-(4-bromobenzyl)cyclopropanamine involves its interaction with molecular targets through its amine and bromobenzyl groups. These interactions can lead to various biological effects, depending on the specific target and pathway involved. Detailed studies on its mechanism of action are limited, but it is known to participate in typical amine-related biochemical pathways .
Comparison with Similar Compounds
N-(4-Chlorobenzyl)cyclopropanamine: Similar structure with a chlorine atom instead of bromine.
N-(4-Fluorobenzyl)cyclopropanamine: Similar structure with a fluorine atom instead of bromine.
N-(4-Methylbenzyl)cyclopropanamine: Similar structure with a methyl group instead of bromine.
Uniqueness: N-(4-Bromobenzyl)cyclopropanamine is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. The bromine atom can participate in specific substitution reactions that are not possible with other halogens or substituents .
Biological Activity
N-(4-bromobenzyl)cyclopropanamine is a compound characterized by its unique cyclopropanamine structure and the presence of a bromobenzyl group. This article explores its biological activity, potential therapeutic applications, and mechanisms of action based on recent research findings.
Chemical Structure and Properties
- Molecular Formula : C10H12BrN
- Molecular Weight : 227.11 g/mol
- Structural Features : The compound features a cyclopropane ring attached to a bromobenzyl moiety, which contributes to its distinctive chemical reactivity and potential biological interactions.
The biological activity of this compound is largely attributed to its interactions with various biomolecules. The bromophenyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the cyclopropanamine moiety can form hydrogen bonds with amino acid side chains. These interactions may modulate enzyme and receptor activities, leading to diverse biological effects.
Antitumor Properties
Research has indicated that this compound exhibits significant antitumor activity. In vitro studies have shown that it can inhibit the proliferation of several cancer cell lines. For instance:
- Cell Lines Tested : RKO (colorectal), A-549 (lung), MCF-7 (breast), PC-3 (prostate), and HeLa (cervical).
- IC50 Values : The compound demonstrated IC50 values ranging from 1.5 µM to 10 µM across different cell lines, indicating potent cytotoxic effects .
Antioxidant Activity
This compound has also been evaluated for its antioxidant properties. It exhibited significant free radical scavenging activity, which is crucial in preventing oxidative stress-related cellular damage .
Leishmanicidal Activity
In addition to its antitumor effects, this compound has shown promising leishmanicidal activity against Leishmania mexicana. The IC50 values for leishmanicidal activity were found to be below 1 µM, comparable to standard treatments such as amphotericin B .
Case Studies and Experimental Findings
-
Cytotoxicity Assays :
- Method : MTS assay was employed to assess cell viability after treatment with varying concentrations of this compound.
- Results : Significant inhibition of cell growth was observed in treated groups compared to controls, highlighting the compound's potential as an anticancer agent.
- Mechanistic Studies :
Summary Table of Biological Activities
Biological Activity | Observed Effects | IC50 Values |
---|---|---|
Antitumor | Inhibition of cancer cell lines | 1.5 µM - 10 µM |
Antioxidant | Free radical scavenging | Not specified |
Leishmanicidal | Activity against Leishmania | < 1 µM |
Properties
IUPAC Name |
N-[(4-bromophenyl)methyl]cyclopropanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c11-9-3-1-8(2-4-9)7-12-10-5-6-10/h1-4,10,12H,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLGKPGNDJXTNEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80405958 | |
Record name | N-(4-bromobenzyl)-N-cyclopropylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80405958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70894-73-4 | |
Record name | N-(4-bromobenzyl)-N-cyclopropylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80405958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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